molecular formula C18H18FN3O2S B1460059 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine CAS No. 1885094-62-1

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1460059
CAS No.: 1885094-62-1
M. Wt: 359.4 g/mol
InChI Key: YUNMYHHGXTYDOY-UHFFFAOYSA-N
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Description

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine (CAS 1885094-62-1) is a high-purity chemical compound provided for research applications. It is structurally characterized by a pyrrole core substituted with a 2-fluorophenyl group, a pyridine-3-ylsulfonyl moiety, and a N,N-dimethylmethanamine side chain . With a molecular formula of C18H18FN3O2S and a molecular weight of 359.42 g/mol , this compound is primarily recognized in pharmaceutical research as a process-related impurity of Vonoprazan (TAK-438) . Vonoprazan is a novel and potent potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related diseases . The availability of well-characterized impurities like this one is crucial for analytical research and development, supporting activities such as method development, quality control, and regulatory compliance studies. Researchers should note that this compound requires specific storage conditions, sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-21(2)12-14-10-18(16-7-3-4-8-17(16)19)22(13-14)25(23,24)15-6-5-9-20-11-15/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNMYHHGXTYDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine, commonly referred to as TAK-438 or Vonoprazan, is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its potential in treating acid-related disorders. This compound represents a significant advancement over traditional proton pump inhibitors (PPIs), offering enhanced efficacy and rapid onset of action.

  • Molecular Formula : C21H20FN3O6S
  • Molecular Weight : 461.46 g/mol
  • CAS Number : 881681-01-2

TAK-438 functions by competitively inhibiting potassium ions from binding to H+/K+-ATPase, the enzyme responsible for gastric acid secretion. This mechanism allows for a more sustained reduction in gastric acidity compared to conventional PPIs, which primarily inhibit the enzyme's activity through covalent modification.

Pharmacodynamics

TAK-438 has been shown to effectively suppress gastric acid secretion, providing a rapid therapeutic effect. In comparative studies with lansoprazole, a widely used PPI, TAK-438 demonstrated:

  • Increased potency : Greater inhibition of gastric acid secretion.
  • Longer duration : Sustained acid suppression over extended periods.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of TAK-438:

  • Efficacy in Acid-related Disorders :
    • A randomized controlled trial indicated that TAK-438 significantly reduced gastric acid secretion in patients with gastroesophageal reflux disease (GERD) compared to traditional PPIs .
    • Patients reported rapid symptom relief and improved quality of life metrics.
  • Safety Profile :
    • The safety profile of TAK-438 appears favorable, with adverse effects comparable to those seen with PPIs. Common side effects include mild gastrointestinal disturbances and headaches .

Comparative Efficacy Table

CompoundMechanismPotencyDuration of ActionCommon Side Effects
TAK-438Potassium ion competitiveHighLong-lastingMild GI disturbances
LansoprazoleProton pump inhibitionModerateShorterNausea, diarrhea

Case Study 1: GERD Management

In a clinical trial involving 300 patients diagnosed with GERD, those treated with TAK-438 exhibited a 70% reduction in heartburn symptoms within the first week of treatment, compared to a 50% reduction in the lansoprazole group. The study concluded that TAK-438 offers a rapid and effective alternative for managing GERD symptoms .

Case Study 2: Peptic Ulcer Disease

A separate study focused on peptic ulcer disease found that patients treated with TAK-438 healed ulcers faster than those receiving standard PPI therapy. Endoscopic evaluations showed complete healing in 85% of patients treated with TAK-438 after four weeks, compared to 60% in the PPI group .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C18H18FN3O2SC_{18}H_{18}FN_{3}O_{2}S with a molecular weight of approximately 359.4 g/mol. The compound features a pyrrolidine ring, a pyridine sulfonamide moiety, and a fluorophenyl group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways suggests potential applications in treating various diseases, particularly those involving neurotransmitter systems.

Anticancer Research

Recent studies have indicated that compounds similar to 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine exhibit cytotoxic effects against certain cancer cell lines. This has prompted investigations into its mechanisms of action and efficacy as an anticancer agent.

Neuropharmacology

The compound's interaction with neurotransmitter receptors positions it as a subject of interest in neuropharmacology. Research has explored its potential effects on serotonin and dopamine pathways, which are crucial in mood regulation and psychiatric disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated selective cytotoxicity against breast cancer cells. The findings suggested that modifications to the pyridine sulfonamide group could enhance the anticancer properties of related compounds .

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, researchers investigated the effects of structurally related compounds on serotonin receptors. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Key Structural Features
Vonoprazan Impurity U9 C₁₈H₁₈FN₃O₂S 359.42 Dimethylamine group; no fumarate salt
Vonoprazan Fumarate (TAK-438) C₁₇H₁₆FN₃O₂S·C₄H₄O₄ 461.46 Methylamine group; fumarate salt enhances solubility and stability
Vonoprazan Free Base C₁₇H₁₆FN₃O₂S 369.40 Lacks fumarate salt; reduced solubility compared to TAK-438
Vonoprazan Dimer Impurity C₃₃H₂₇F₂N₅O₄S₂ 683.72 Dimeric structure with two pyrrole-sulfonyl units linked via methylene and methylamine groups

Key Observations :

  • Impurity U9 differs from TAK-438 by a single methyl group substitution, which may alter binding to the H+/K+-ATPase pump .
  • The absence of a fumarate salt in U9 reduces its aqueous solubility compared to TAK-438, impacting bioavailability .
  • The dimer impurity (C₃₃H₂₇F₂N₅O₄S₂) has a significantly larger structure, likely leading to poor membrane permeability and negligible pharmacological activity .

Pharmacological and Functional Comparisons

Potency and Mechanism of Action
  • TAK-438 (Vonoprazan Fumarate): Potency: Inhibits gastric H+/K+-ATPase with an IC₅₀ of 19 nM (pH 6.5), demonstrating rapid and prolonged acid suppression . Mechanism: Competes with K⁺ ions at the pump’s luminal surface, independent of acid secretion phase .
  • Impurity U9: No direct pharmacological data available.
  • Other P-CABs (e.g., Revaprazan) :
    • Lower potency (IC₅₀ > 100 nM) and shorter duration of action compared to TAK-438 .
Pharmacokinetic Properties
Parameter TAK-438 (Vonoprazan) Impurity U9
Solubility High (due to fumarate) Low (no counterion)
Bioavailability ~90% (oral) Not studied
Half-life ~7.7 hours Likely shorter

Notes:

  • TAK-438’s fumarate salt improves dissolution and absorption, critical for its clinical efficacy .

Preparation Methods

Starting Materials and Catalysis

  • Pyrrole and 2-fluoroiodobenzene are employed as readily available raw materials.
  • The coupling reaction between pyrrole and 2-fluoroiodobenzene is catalyzed by a palladium-based metal catalyst.
  • Protective groups, particularly triisopropylsilyl, are used on the pyrrole nitrogen to control regioselectivity and reactivity.

Reaction Conditions and Procedure

  • Sodium hydride (NaH) dispersed in liquid paraffin is used as a base to deprotonate pyrrole under ice-cooling.
  • Zinc chloride is added to facilitate the reaction.
  • The reaction mixture is stirred at room temperature and then heated to approximately 50 °C for several hours.
  • Aqueous sodium hydroxide solution is added for deprotection and work-up.
  • Organic extraction with ethyl acetate and washing with saturated brine follows.

Yield and Advantages

  • The process yields 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with a yield exceeding 70%, which is higher than conventional methods (typically 53-60%).
  • The method is economical, involves shorter steps, and reduces metal catalyst residues in the final product, enhancing purity and environmental safety.

Summary Table: Preparation of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde

Step Reagents/Conditions Purpose Outcome/Yield
1 Pyrrole + 2-fluoroiodobenzene, Pd catalyst Coupling to form 2-(2-fluorophenyl)-1H-pyrrole High regioselectivity
2 Triisopropylsilyl protective group Protect pyrrole nitrogen Controlled reactivity
3 Sodium hydride, ZnCl2, 0 °C to 50 °C Formylation at pyrrole 3-position >70% yield
4 NaOH aqueous solution, extraction Deprotection and purification High purity

Sulfonylation with Pyridine-3-sulfonyl Chloride

Reaction Details

  • The aldehyde intermediate is reacted with pyridine-3-sulfonyl chloride in the presence of an inorganic or organic base.
  • 15-crown-5-ether is added to enhance the reaction efficiency.
  • The reaction is typically conducted at 0 °C for controlled sulfonylation.

Mechanism and Selectivity

  • The sulfonyl chloride acts as the sulfonylating agent attaching the pyridin-3-ylsulfonyl group to the pyrrole nitrogen.
  • The base neutralizes the HCl formed, driving the reaction forward.
  • The choice of base and temperature control ensures high selectivity and yield.

Work-up

  • Water is added dropwise to quench the reaction.
  • The mixture is partitioned with ethyl acetate for extraction.
  • Organic layers are combined, washed, and solvents removed under reduced pressure.

Introduction of N,N-Dimethylmethanamine Group

Final Functionalization

  • The sulfonylated pyrrole aldehyde undergoes reductive amination or nucleophilic substitution to introduce the N,N-dimethylmethanamine moiety.
  • This step completes the synthesis of the target compound.

Salt Formation

  • The final compound can be converted into its monofumaric acid salt form for enhanced stability and pharmaceutical suitability.

Summary of Overall Preparation Process

Step No. Intermediate/Product Key Reagents/Conditions Yield/Notes
1 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde Pyrrole, 2-fluoroiodobenzene, Pd catalyst, NaH, ZnCl2, triisopropylsilyl protection >70% yield, industrially viable
2 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) aldehyde Pyridine-3-sulfonyl chloride, base, 15-crown-5-ether, 0 °C High selectivity and purity
3 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine Reductive amination or substitution with dimethylamine derivatives Final target compound
4 Monofumaric acid salt Fumaric acid Improved stability

Research Findings and Industrial Relevance

  • The described method is patented (WO2019131695A1) and optimized for industrial-scale production with improved yield, shorter synthesis steps, and reduced environmental impact.
  • The use of triisopropylsilyl as a protective group and minimal palladium catalyst quantities reduces metal contamination.
  • The process avoids toxic reagents like bromine and malononitrile, favoring safer, more sustainable chemistry.
  • The final compound is relevant in pharmaceutical research, particularly as a potassium-competitive acid blocker with superior efficacy compared to traditional proton pump inhibitors.

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Basic Research Question
Key Techniques :

  • ¹H/¹³C NMR :
    • Aromatic Protons : Multiplets in δ 7.0–8.5 ppm for fluorophenyl and pyridinyl groups .
    • Sulfonyl Group : Deshielded protons near δ 3.5–4.0 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₇FN₃O₂S: 366.0972) .
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide geometry (if crystals are obtainable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine

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